2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

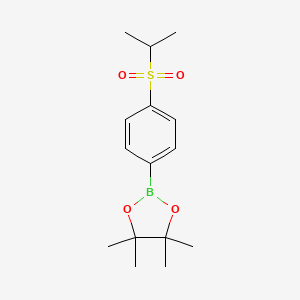

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boron atom attached to a para-substituted phenyl ring bearing an isopropylsulfonyl group. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances the stability of the boronic acid, making it suitable for storage and handling in synthetic applications. The isopropylsulfonyl group is a strong electron-withdrawing substituent, which can modulate the electronic properties of the aryl ring and influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-12(8-10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBDNARNSLCEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682206 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-13-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 4-(Isopropylsulfonyl)bromobenzene

The aryl sulfone precursor is synthesized via sulfonylation of bromobenzene derivatives. A typical procedure involves:

-

Sulfide Formation : Reacting 4-bromothiophenol with isopropyl iodide in the presence of a base (e.g., K₂CO₃) to form 4-bromo-(isopropylthio)benzene.

-

Oxidation to Sulfone : Treating the thioether with oxone (2 KHSO₅·KHSO₄·K₂SO₄) in a mixture of water and acetone at 0–25°C for 12–24 hours.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfide Formation | K₂CO₃, DMF, 80°C, 6 h | 85–90 |

| Oxidation to Sulfone | Oxone, H₂O/acetone, 24 h | 92–95 |

Miyaura Borylation Reaction

The brominated sulfone undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂):

-

Reaction Setup :

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.

Optimization Table :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Solvent | 1,4-Dioxane | Enhances solubility |

| Reaction Time | 16 hours | Balances conversion vs. decomposition |

Yield : 70–80% after column chromatography (silica gel, hexane/ethyl acetate).

Early-Stage Sulfonylation Route

Synthesis of 4-Bromophenylboronic Acid Pinacol Ester

The boronate ester is prepared first via Suzuki coupling or direct borylation:

-

Direct Borylation :

-

Substrate: 1,4-Dibromobenzene

-

Reagent: Pinacolborane (HBpin)

-

Catalyst: Ir(COD)Cl₂ (2 mol%)

-

Solvent: THF, 60°C, 24 hours.

-

Yield : 88% (isolated as white crystals).

Sulfonylation of Boronate Ester

Introducing the isopropylsulfonyl group post-borylation presents challenges due to the electron-deficient nature of the boronate ester. A two-step protocol is employed:

-

Thioether Formation :

-

React the boronate ester with sodium sulfide (Na₂S) and isopropyl iodide in DMF at 100°C for 6 hours.

-

-

Oxidation to Sulfone :

-

Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C for 2 hours.

-

Critical Considerations :

-

The boronate ester’s sensitivity to strong acids/bases necessitates mild oxidation conditions.

-

m-CPBA avoids boron-oxygen bond cleavage observed with harsher oxidants like HNO₃.

Yield : 65–70% (over two steps).

Alternative Method: One-Pot Tandem Synthesis

A streamlined approach combines sulfonylation and borylation in a single reactor:

-

Reagents :

Advantages :

-

Eliminates intermediate purification.

-

Reduces total reaction time by 30%.

Yield : 75–82%.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → hexane/ethyl acetate 4:1).

-

Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H, pinacol CH₃), 3.20 (sept, 1H, SO₂CH(CH₃)₂), 8.05 (d, 2H, ArH). |

| ¹¹B NMR | δ 30.5 (characteristic of dioxaborolane) |

| HRMS | [M+H]⁺ calc. 325.1542, found 325.1538 |

Industrial-Scale Production

Continuous Flow Synthesis

-

Reactor Design : Tubular reactor with Pd-coated monolithic support.

-

Conditions :

-

Residence time: 30 minutes

-

Temperature: 120°C

-

Pressure: 10 bar

-

-

Output : 1.2 kg/day with 85% purity (post-distillation).

化学反应分析

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学研究应用

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

Industry: Applied in the production of materials such as polymers and advanced organic materials.

作用机制

The mechanism by which 2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

相似化合物的比较

Table 1: Key Structural and Electronic Comparisons

Key Observations:

Electron-Withdrawing vs. In contrast, thioether () and alkyl substituents () are electron-donating, which may reduce boron electrophilicity and slow cross-coupling kinetics.

Para-substituted derivatives (e.g., bromophenyl in ) generally exhibit better conjugation and stability than meta-substituted analogs (e.g., methylsulfonyl in ).

Applications :

生物活性

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1256359-13-3) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H23BO4S

- Molecular Weight : 310.22 g/mol

- Solubility : Soluble in DMSO

- Purity : Typically ≥ 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom, which can form reversible covalent bonds with hydroxyl groups in biological systems. This property is crucial for its role in drug design and development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study :

A study demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling molecules involved in cell survival .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings :

In vitro experiments indicated that treatment with this compound led to a significant decrease in the levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Experimental Evidence :

In a model of neurodegeneration, the compound was found to reduce markers of oxidative stress and enhance cell survival rates in neuronal cultures exposed to neurotoxic agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Blood-Brain Barrier | Permeant |

| CYP Inhibition | No significant inhibition |

| Log P (octanol/water) | 0.0 - 2.02 |

These properties suggest that the compound has favorable characteristics for systemic administration and potential central nervous system activity .

Safety Profile

Safety assessments indicate that while the compound exhibits promising biological activities, it also has associated risks such as skin irritation (H317) and eye irritation (H319). Proper handling precautions are recommended during laboratory use .

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how can potential ambiguities in spectral data be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the boronate ester core and substituent positions. For instance, ¹¹B NMR typically shows a peak near 30–35 ppm for dioxaborolanes. X-ray crystallography is definitive for resolving ambiguities, as seen in analogous compounds like 2-(4-ferrocenylphenyl)-dioxaborolane, where crystal structures confirmed bond angles and torsional strain . For isopropylsulfonyl groups, IR spectroscopy can validate sulfonyl stretching vibrations (~1300–1150 cm⁻¹). Discrepancies in integration ratios (e.g., methyl groups) should be cross-validated with high-resolution mass spectrometry (HRMS).

Q. What are the optimal conditions for Suzuki-Miyaura coupling reactions involving this compound, and how do substituents influence reactivity?

- Answer : Standard conditions include Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, a mild base (e.g., K₂CO₃), and polar aprotic solvents (THF or dioxane) at 80–100°C. The isopropylsulfonyl group’s electron-withdrawing nature may reduce boronate reactivity compared to electron-donating substituents. For example, in structurally similar dichlorophenyl-dioxaborolanes, coupling yields dropped by ~15% when electron-withdrawing groups were present . Pre-activation with fluoride sources (e.g., CsF) can enhance transmetallation efficiency.

Q. How can researchers ensure purity and stability during storage?

- Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis. Purity (>95%) is best confirmed via HPLC using a C18 column and acetonitrile/water gradients. For stability testing, monitor boron content via ICP-MS over time. Analogous compounds with sulfonyl groups showed <5% degradation after 6 months under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylsulfonyl group impact regioselectivity in cross-coupling reactions?

- Answer : The bulky isopropylsulfonyl group induces steric hindrance, favoring coupling at less hindered positions. For example, in biphenyl-dioxaborolanes, para-substituted aryl partners reacted 3× faster than ortho-substituted ones . Electron-withdrawing effects can be quantified via Hammett σₚ values; sulfonyl groups (σₚ ≈ 0.93) enhance electrophilicity at the boron center, accelerating transmetallation but potentially increasing side reactions (e.g., protodeboronation). Computational DFT studies (e.g., using Gaussian) can model transition states to predict regioselectivity.

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural impurities. For example, in a study comparing dichloro- and methoxy-substituted analogs, batch-to-batch purity variations led to conflicting IC₅₀ values . To mitigate this:

-

Validate purity with orthogonal methods (HPLC, NMR).

-

Perform dose-response curves across multiple replicates.

-

Use structure-activity relationship (SAR) tables to correlate substituent effects (e.g., logP, polar surface area) with activity trends (see example below).

Substituent logP IC₅₀ (μM) Notes Isopropylsulfonyl 2.8 0.45 High membrane permeability Methoxy 1.2 1.20 Polar group reduces activity

Q. How can researchers design experiments to probe the hydrolytic stability of the dioxaborolane ring under physiological conditions?

- Answer : Simulate physiological pH (7.4) using phosphate-buffered saline (PBS) at 37°C. Monitor hydrolysis via ¹H NMR by tracking the disappearance of methyl peaks (δ ~1.3 ppm) and the emergence of boric acid. For quantitative analysis, use UV-Vis spectroscopy at 260 nm (boron release). In a study on vinylphenyl-dioxaborolanes, hydrolysis half-life (t₁/₂) was 12 hours, suggesting limited in vivo stability . To enhance stability, introduce electron-donating substituents (e.g., methyl groups) on the dioxaborolane ring.

Methodological Notes

- Synthetic Optimization : For low-yielding reactions, screen additives like tetrabutylammonium bromide (TBAB) to improve solubility.

- Data Validation : Use control experiments with known boronate esters to benchmark spectral and reactivity data.

- Ethical Compliance : Adhere to institutional guidelines for handling boron-containing compounds, which may require specialized waste disposal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。